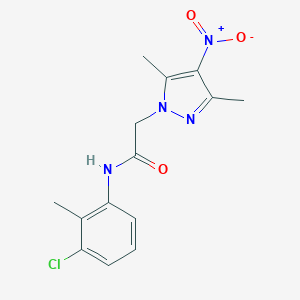![molecular formula C32H33N3O3S B451973 4-(4-METHOXY-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}PHENYL)-2-METHYL-N~3~-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451973.png)
4-(4-METHOXY-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}PHENYL)-2-METHYL-N~3~-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-METHOXY-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}PHENYL)-2-METHYL-N~3~-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-nitrophenylboronic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C32H33N3O3S |
|---|---|
Poids moléculaire |
539.7g/mol |
Nom IUPAC |
4-[4-methoxy-3-[(4-methylphenyl)sulfanylmethyl]phenyl]-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C32H33N3O3S/c1-19-10-13-24(14-11-19)39-18-23-17-22(12-15-27(23)38-4)29-28(32(37)35-31-20(2)7-6-16-33-31)21(3)34-25-8-5-9-26(36)30(25)29/h6-7,10-17,29,34H,5,8-9,18H2,1-4H3,(H,33,35,37) |
Clé InChI |
ADJQZQGQGNFJRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C=CC(=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)NC5=C(C=CC=N5)C)C)OC |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=C(C=CC(=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)NC5=C(C=CC=N5)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl 4-propyl 5-[(2-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451892.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B451893.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}nicotinohydrazide](/img/structure/B451895.png)
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B451897.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(Z)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B451898.png)

![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451903.png)
![4-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451904.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine](/img/structure/B451905.png)



